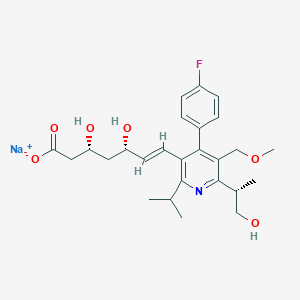

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

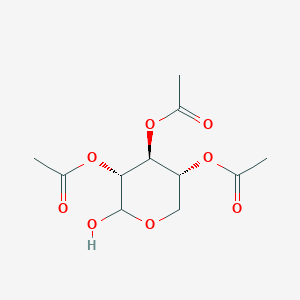

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is an important compound in the field of pharmaceuticals, as it has a wide range of uses and applications. It is a hydrochloride salt of the glucuronide of the N,O-didesmethyl-(rac-venlafaxine) compound, which is a metabolite of the antidepressant drug venlafaxine. This compound is used in laboratory experiments, as it can be synthesized in a relatively simple manner and has a wide range of potential applications.

Scientific Research Applications

Metabolite of Reuptake Inhibitor Venlafaxine

“N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride” is a metabolite of the reuptake inhibitor Venlafaxine . Venlafaxine is a derivative of phenylethylamine that facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) .

Dopamine Reuptake Inhibition

Venlafaxine, the parent compound of “N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride”, is reported to be a weak inhibitor of dopamine reuptake . This suggests potential applications in the study of dopamine-related disorders.

Lack of Activity for Certain Receptors

In vitro studies indicate that Venlafaxine does not demonstrate significant activity for muscarinic, histaminergic, or α-1 adrenergic receptors . This property could be useful in research focused on these specific receptors.

Metabolism Study

The metabolism of venlafaxine is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . “N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride” can be used in studies investigating the metabolic pathways of Venlafaxine.

Research on Major Depressive Disorder

Desvenlafaxine, the O-desmethylated active metabolite of Venlafaxine, is an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class . It was approved by the FDA in 2008 for the treatment of adults with major depressive disorder . “N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride”, as a metabolite of Venlafaxine, may have potential applications in research related to major depressive disorder.

Neurotransmission Facilitation

Venlafaxine is reported to facilitate neurotransmission within the central nervous system . As a metabolite of Venlafaxine, “N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride” may be used in studies investigating the mechanisms of neurotransmission.

properties

IUPAC Name |

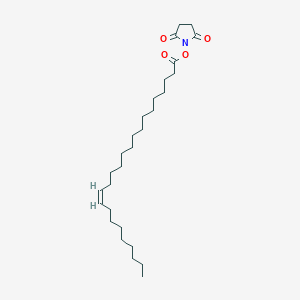

(3S,6S)-3,4,5-trihydroxy-6-[4-[(1S)-1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO8.ClH/c1-22-11-14(21(28)9-3-2-4-10-21)12-5-7-13(8-6-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27;/h5-8,14-18,20,22-25,28H,2-4,9-11H2,1H3,(H,26,27);1H/t14-,15?,16+,17?,18?,20-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBUKYNISZGJHO-FYVYBDEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C1=CC=C(C=C1)O[C@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)C3(CCCCC3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32ClNO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

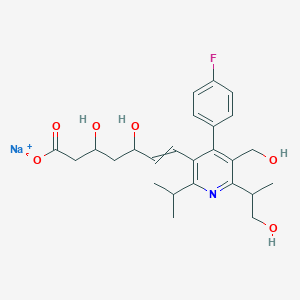

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)